molecular formula C12H15NO B4027126 N-cyclopropyl-3,4-dimethylbenzamide

N-cyclopropyl-3,4-dimethylbenzamide

Cat. No.: B4027126
M. Wt: 189.25 g/mol
InChI Key: RPOHGQMLGKJCKQ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3,4-dimethylbenzamide is a benzamide derivative characterized by a cyclopropylamine substituent on the nitrogen atom and methyl groups at the 3- and 4-positions of the benzene ring. The cyclopropyl group introduces steric and electronic effects that may influence regioselectivity and reactivity in catalytic processes, while the 3,4-dimethylbenzoyl backbone provides a rigid aromatic framework for substrate binding .

Properties

IUPAC Name

N-cyclopropyl-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-3-4-10(7-9(8)2)12(14)13-11-5-6-11/h3-4,7,11H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOHGQMLGKJCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3,4-dimethylbenzamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 3,4-dimethylbenzoic acid with cyclopropylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

    Optimization of Reaction Conditions: Employing high-throughput screening to optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.

    Purification and Quality Control: Implementing advanced purification techniques like high-performance liquid chromatography (HPLC) and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products

    Oxidation: Formation of 3,4-dimethylbenzoic acid derivatives.

    Reduction: Formation of N-cyclopropyl-3,4-dimethylbenzylamine.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

N-cyclopropyl-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-cyclopropyl-3,4-dimethylbenzamide with structurally related benzamides and heterocyclic derivatives, focusing on synthetic utility, catalytic performance, and structural conformations.

Substituent Effects on Catalytic Reactivity

  • N-Cyclopropyl vs. N-Methyl Benzamides :
    In ruthenium-catalyzed oxidative annulations, N-methyl benzamides (e.g., 5a ) exhibit higher functional group tolerance and regioselectivity compared to N-cyclopropyl analogs. For example, N-methylbenzamide (5a ) achieved regiospecific annulation with cyclopropylacetylene (2g ) in 83% yield, while N-cyclopropyl analogs (e.g., 8ea ) showed lower efficiency due to steric hindrance from the cyclopropyl group .

    • Key Insight : The cyclopropyl group reduces reaction efficiency in annulations involving bulky alkynes (e.g., cyclopropylnaphthylalkyne 2d ), likely due to unfavorable steric interactions .
  • Electron-Withdrawing Substituents :
    Benzamides with electron-withdrawing groups (e.g., 8ac , 8ae ) on the aromatic ring yielded products in lower yields (60–70%) compared to unsubstituted analogs. This contrasts with this compound, where the electron-donating methyl groups may enhance substrate binding to metal catalysts .

Structural Conformations and Dihedral Angles

X-ray diffraction studies of cyclopropyl-substituted isocoumarins (e.g., 6aa , 6ae , 7aa ) reveal that dihedral angles between cyclopropyl and aromatic moieties significantly influence conjugation and reactivity:

  • Compounds 6aa/6ae : Dihedral angles of −99.5° and −96.8°, respectively, between cyclopropyl and aromatic planes, leading to moderate conjugation (37.6–47.3° between aromatic moieties) .
  • Compound 7aa : Near-planar conformation (dihedral angle 179.4°), enabling optimal conjugation between cyclopropyl and isocoumarin fragments. This suggests that this compound may adopt similar conformations, favoring π-orbital overlap in catalytic intermediates .

Functional Group Tolerance and Regioselectivity

  • N,O-Bidentate Directing Groups: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () utilize hydroxyl groups for bidentate coordination, enhancing metal binding.
  • Regioselectivity in Annulations :
    Cyclopropyl-substituted benzamides favor the formation of specific regioisomers (e.g., 8aa over 9aa ) in Ru-catalyzed reactions. This contrasts with N-methylbenzamides, which exhibit broader substrate compatibility but less predictable regioselectivity .

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Substituents Reaction Type Yield (%) Key Observation Reference
This compound Cyclopropyl, 3,4-dimethyl Ru-catalyzed C–H annulation N/A* Steric hindrance reduces yield
N-Methylbenzamide (5a ) Methyl Ru-catalyzed C–H annulation 83 High regiospecificity
8ac Electron-withdrawing (Cl) Ru-catalyzed annulation 65 Lower yield due to electronic effects
6aa Cyclopropyl, aryl Structural analysis N/A Dihedral angle −99.5°
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy, dimethyl ethyl Synthesis & characterization N/A Bidentate directing group

Research Findings and Implications

Catalytic Limitations : The cyclopropyl group in this compound may hinder catalytic efficiency in reactions requiring bulky substrates but could enhance selectivity in planar conjugation-dependent processes .

Structural Advantages : The 3,4-dimethyl substitution pattern may stabilize transition states in C–H activation, offering a niche advantage over unsubstituted benzamides.

Synthetic Potential: While less efficient than N-methyl analogs, N-cyclopropyl derivatives remain valuable for accessing cyclopropane-containing heterocycles, which are underrepresented in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopropyl-3,4-dimethylbenzamide
Reactant of Route 2
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N-cyclopropyl-3,4-dimethylbenzamide

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